molecular formula C38H64O2 B3123550 Cholesteryl 10-undecenoate CAS No. 30948-01-7

Cholesteryl 10-undecenoate

Cat. No.: B3123550
CAS No.: 30948-01-7
M. Wt: 552.9 g/mol
InChI Key: QTVAWFVKCNGEJG-HMVYLTCSSA-N
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Description

Cholesteryl 10-undecenoate, also known as 3β-Hydroxy-5-cholestene 3-undecylenate or 5-Cholesten-3β-ol 3-(10-undecenoate) , is a biochemical reagent used in life science research. It belongs to the class of cholesteryl esters and exhibits interesting properties due to its unique structure .


Synthesis Analysis

The synthesis of this compound involves the esterification of cholesterol (a sterol) with undecenoic acid (an unsaturated fatty acid containing an 11-carbon chain). The reaction typically occurs under mild conditions, resulting in the formation of the ester linkage .


Molecular Structure Analysis

This compound has the following molecular formula: C38H64O2 . Its structure consists of a cholesteryl backbone (a steroid nucleus) with an undecenoate group attached at the 3-position. The unsaturated carbon-carbon double bond in the undecenoate moiety contributes to its unique properties .


Chemical Reactions Analysis

This compound can participate in various chemical reactions typical of esters. These include hydrolysis (breaking the ester bond), transesterification (exchange of ester groups), and oxidation. Researchers often explore its reactivity in lipid metabolism studies and drug delivery systems .


Physical and Chemical Properties Analysis

  • Structure : The compound adopts a cholesteryl ring structure with the undecenoate side chain .

Scientific Research Applications

Electrochromatography Applications

  • Cholesteryl-10-undecenoate has been used as a capillary column modifier in capillary electrochromatography, providing different selectivity compared to octadecyl silica (ODS) phases in reversed-phase liquid chromatography, particularly for the analysis of benzodiazepines. This difference highlights its potential in electrochromatography as a novel separation technique (Catabay et al., 1998).

Pharmaceutical Analysis

  • The cholesteryl phase, known for its liquid crystal properties, shows distinct selectivity and retention behavior compared to ODS phases in microcolumn liquid chromatography. This enhanced selectivity is attributed to its ability to recognize specific structures in molecules, which is crucial for pharmaceutical analyses (Catabay et al., 1999).

Polycyclic Aromatic Hydrocarbons Analysis

  • Cholesteryl 10-undecenoate bonded phase is used in microcolumn liquid chromatography for the retention behavior of small and large polycyclic aromatic hydrocarbons (PAH). Its planarity recognition capability and selectivity for non-planar molecules make it comparable with monomeric ODS phases, demonstrating its utility in analyzing PAHs (Catabay et al., 1997; Catabay et al., 1998).

Liquid Crystal Stationary Phases

  • Cholesteryl-10-undecenoate is used in synthesizing liquid crystal stationary phases on a silica hydride surface, confirming its utility in chromatography. The hydrosilation method used for bonding offers the possibility of bonding a wider variety of liquid crystal moieties, maximizing the unique separation properties of these materials (Pesek et al., 1998).

Gas Chromatography

  • Studies have shown that this compound in cholesteric liquid crystal stationary phases for gas chromatography can be influenced by static electric fields. This effect suggests potential applications in gas chromatography, where the orientation of liquid crystals can be manipulated to affect separation properties (Conaway & Rogers, 1978).

High-Temperature Cholesteric Copolysiloxanes

  • This compound is involved in synthesizing high-temperature cholesteric copolysiloxanes used as stationary phases in high-resolution gas chromatography. These copolysiloxanes exhibit unique chiral resolution properties for various enantiomers, highlighting their potential in chromatographic applications (Lin & Hsu, 2000).

Future Directions

Research on Cholesteryl 10-undecenoate continues to explore its applications in drug delivery, lipid-based formulations, and as a tool for studying lipid metabolism. Future investigations may focus on optimizing its properties and understanding its interactions within biological systems .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undec-10-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-18-36(39)40-31-23-25-37(5)30(27-31)19-20-32-34-22-21-33(29(4)17-15-16-28(2)3)38(34,6)26-24-35(32)37/h7,19,28-29,31-35H,1,8-18,20-27H2,2-6H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVAWFVKCNGEJG-HMVYLTCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Cholesteryl 10-undecenoate unique as a stationary phase in chromatography?

A: this compound stands out due to its liquid crystal properties. Unlike traditional stationary phases like Octadecyl silica (ODS), which primarily separate based on hydrophobicity, this compound exhibits a unique selectivity profile. [, ] This difference arises from its ability to recognize specific molecular structures, enabling the separation of closely related compounds that may be difficult to resolve using other methods. []

Q2: How does the structure of this compound contribute to its unique selectivity?

A: The enhanced selectivity can be attributed to three key structural features: * Long hydrocarbon chain: Provides mobility within the stationary phase. [] * Carbonyl group: Enables interactions with various substituent groups on target molecules. [] * Cholesteric moiety: Facilitates π-π interactions and steric effects, contributing to shape-selective separations. []

Q3: Can you provide specific examples where this compound demonstrates superior separation compared to traditional phases?

A: Research shows that this compound excels in separating: * Large Polycyclic Aromatic Hydrocarbons (PAHs): It exhibits comparable planarity recognition to monomeric ODS phases, but with enhanced selectivity for non-planar PAHs, approaching that of polymeric ODS phases. [, ] * 1,4-Benzodiazepines: It achieves successful resolution of benzodiazepine mixtures with different core structures, highlighting its structure-specific recognition capabilities. []

Q4: Has this compound been explored in separation techniques beyond traditional liquid chromatography?

A: Yes, researchers have investigated its use in capillary electrochromatography. [] By modifying fused-silica capillaries with this compound, enhanced separation of benzodiazepines was observed, showcasing its potential in this evolving separation technique. []

Q5: How is this compound bonded to silica surfaces for chromatographic applications?

A: A common method is through a metal complex catalyzed hydrosilation reaction. [] This process involves attaching the terminal olefin group of this compound to a silica hydride surface. [] This approach offers advantages over traditional organosilanization techniques, potentially allowing for a wider variety of liquid crystal moieties to be bonded to silica, expanding the possibilities for selective separations. []

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